N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide
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Overview
Description
N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE is a complex organic compound that features a benzodiazole core linked to a fluorophenyl group and a hydroxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the hydroxybutanamide moiety under mild conditions to avoid decomposition of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxybutanamide moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzodiazole core can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted benzodiazole derivatives, oxidized hydroxybutanamide compounds, and reduced fluorophenyl derivatives .
Scientific Research Applications
N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole core can bind to active sites of enzymes, inhibiting their activity, while the fluorophenyl group enhances the compound’s binding affinity and specificity. The hydroxybutanamide moiety may contribute to the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-N-methylamine: Shares the fluorophenyl group but lacks the benzodiazole and hydroxybutanamide moieties.
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Contains a fluorophenyl group and amide linkage but differs in the overall structure and functional groups.
Indole derivatives: Similar in their aromatic nature and potential biological activities but differ significantly in their core structure and functional groups.
Uniqueness
N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE is unique due to its combination of a benzodiazole core, fluorophenyl group, and hydroxybutanamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H22FN3O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C20H22FN3O2/c21-16-7-2-1-6-15(16)14-24-18-9-4-3-8-17(18)23-19(24)11-12-22-20(26)10-5-13-25/h1-4,6-9,25H,5,10-14H2,(H,22,26) |
InChI Key |
FELQEGJOEFKBLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)CCCO)F |
Origin of Product |
United States |
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